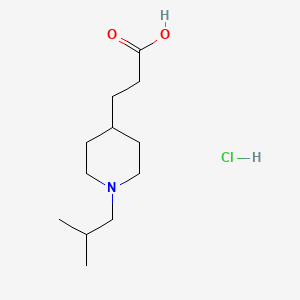

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride

Overview

Description

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride , also known by its chemical formula C₁₃H₂₂ClNO₂ , is a synthetic compound with potential pharmacological properties. It falls within the class of piperidine derivatives and has been studied for its various applications in medicine and research.

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 1-isobutyl-piperidine with propionic acid . The reaction typically occurs under controlled conditions, and the resulting product is then purified and isolated. Researchers have explored different synthetic routes to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) attached to a propionic acid moiety. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring by hydrochloric acid. The compound’s three-dimensional arrangement influences its biological activity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, amidation, and acid-base reactions. Researchers have investigated its reactivity with other functional groups and explored its potential as a precursor for the synthesis of related compounds.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : Typically a white crystalline powder.

- Solubility : Soluble in polar solvents like water and methanol.

- Melting Point : Varies based on the specific form and purity.

- Chemical Properties :

- Acid-Base Behavior : Exhibits acidic properties due to the carboxylic acid group.

- Stability : Stable under normal storage conditions.

- Hygroscopicity : May absorb moisture from the atmosphere.

Scientific Research Applications

Adduct Formation with Triphenyltin Chloride :

- A study by Yan and Khoo (2005) demonstrated that 3-(Piperidin-1-yl)propionic acid forms a 1:2 adduct with triphenyltin chloride. This adduct, bis-chlorotriphenyl[3-(piperidinium-1-yl)propionato]tin(IV), features an N—H⋯O intramolecular hydrogen bond, highlighting its potential in coordination chemistry and molecular structure studies (Yan & Khoo, 2005).

Molecular Structure Characterization :

- The crystal and molecular structure of a related compound, 4-carboxypiperidinium chloride, was characterized using X-ray diffraction and FTIR spectrum by Szafran, Komasa, and Bartoszak-Adamska (2007). This study provides insights into the molecular conformation and bonding characteristics of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antibacterial Activity of Piperidin-4-one Derivatives :

- Aridoss, Amirthaganesan, and Jeong (2010) explored the antibacterial activity of piperidin-4-one derivatives. They synthesized a series of 3-carboxyethyl-2,6-diphenyl-4-hydroxy-Delta(3)-tetrahydropyridine derivatives, providing valuable data on the potential use of these compounds in antibacterial applications (Aridoss, Amirthaganesan, & Jeong, 2010).

Synthesis and Structural Studies for Medicinal Applications :

- Nguyen, Snyder, and Kilbourn (1998) investigated carbon-11 labeled N-methylpiperidinyl esters as potential in vivo substrates for acetylcholinesterase, highlighting the importance of these compounds in developing brain imaging techniques and understanding neurological functions (Nguyen, Snyder, & Kilbourn, 1998).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should handle this compound with caution.

- Handling : Follow standard laboratory safety protocols, including proper protective equipment.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

Future research should focus on:

- Investigating its pharmacological potential, including receptor binding studies.

- Exploring its therapeutic applications, such as in pain management or neurological disorders.

- Assessing its stability under various conditions.

properties

IUPAC Name |

3-[1-(2-methylpropyl)piperidin-4-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-10(2)9-13-7-5-11(6-8-13)3-4-12(14)15;/h10-11H,3-9H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZQJSZURIEOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Isobutyl-piperidin-4-yl)-propionic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

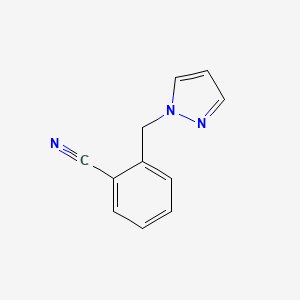

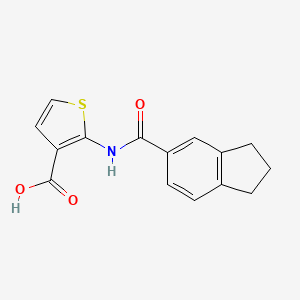

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

amine](/img/structure/B1416323.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)

![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)

![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)

![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)

![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)

![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)